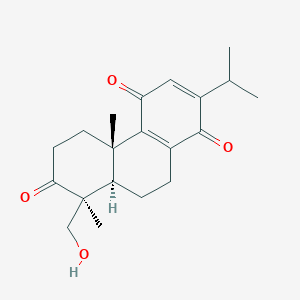
Phosphine, bis(trimethylsilyl)-
Übersicht
Beschreibung
Phosphine, bis(trimethylsilyl)-, also known as bis(trimethylsilyl)phosphine, is an organophosphorus compound with the chemical formula (CH₃)₃Si₂PH. It is a colorless liquid that is highly reactive and ignites spontaneously in air. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphine, bis(trimethylsilyl)-, is typically synthesized by treating trimethylsilyl chloride with white phosphorus and sodium-potassium alloy. The reaction proceeds as follows:
41P4+3(CH3)3SiCl+3K→(CH3)3Si2PH+3KCl
This method involves the use of an inert atmosphere to prevent the compound from igniting in air.
Industrial Production Methods: Industrial production of bis(trimethylsilyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The use of automated systems and reactors helps in maintaining the required conditions and handling the reactive intermediates safely.
Analyse Chemischer Reaktionen
Types of Reactions:
- Bis(trimethylsilyl)phosphine undergoes hydrolysis to produce phosphine and trimethylsilanol:
Hydrolysis: (CH3)3Si2PH+3H2O→PH3+3(CH3)3SiOH
It reacts with acyl chlorides to form phosphaalkynes. For example, with tert-butyl acyl chloride:Reaction with Acyl Chlorides: (CH3)3Si2PH+(CH3)3CCl→(CH3)3C≡P+(CH3)3SiCl
This reaction cleaves one P-Si bond, forming a phosphide salt:Reaction with Potassium tert-Butoxide: (CH3)3Si2PH+KO−t−Bu→KP(CH3)3Si+(CH3)3SiO−t−Bu
Common Reagents and Conditions:
Hydrolysis: Water is used as the reagent under ambient conditions.
Acyl Chlorides: Acyl chlorides are used under anhydrous conditions to prevent hydrolysis.
Potassium tert-Butoxide: This reaction is typically carried out in an inert atmosphere to prevent oxidation.
Major Products:
- Phosphine (PH₃)
- Trimethylsilanol ((CH₃)₃SiOH)
- Phosphaalkynes
- Phosphide salts
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Reagent in Organic Synthesis: Bis(trimethylsilyl)phosphine is used as a reagent in the synthesis of various organophosphorus compounds.
- Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology and Medicine:
- Phosphine Derivatives: Research is ongoing to explore the potential biological activities of phosphine derivatives, including their use as antimicrobial agents.
Industry:
- Material Science: It is used in the preparation of metal phosphido clusters, which have applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl)phosphine involves its high reactivity due to the presence of the phosphorus atom bonded to two trimethylsilyl groups. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. The compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new bonds and products.
Vergleich Mit ähnlichen Verbindungen
- Tris(trimethylsilyl)phosphine ((CH₃)₃Si₃P): Another organophosphorus compound with similar reactivity but different stoichiometry.
- Trimethylsilylphosphine ((CH₃)₃SiPH₂): A related compound with one trimethylsilyl group and two hydrogen atoms bonded to phosphorus.
Uniqueness: Bis(trimethylsilyl)phosphine is unique due to its specific reactivity and the presence of two trimethylsilyl groups, which influence its chemical behavior and applications. Its ability to form stable phosphide salts and phosphaalkynes distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
bis(trimethylsilyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19PSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZUHXGURBWKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339133 | |
| Record name | Phosphine, bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-39-4 | |
| Record name | Bis(trimethylsilyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)




![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)


